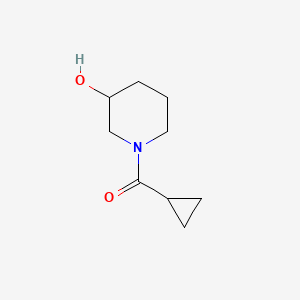
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. The molecular weight is 330.21 , but other properties like density, melting point, boiling point, etc., are not provided.Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Quinoline derivatives are pivotal in the synthesis of various heterocyclic compounds. The compound can be utilized to synthesize four to seven-membered heterocycles, which are often associated with unique biological activities . These heterocycles can serve as key intermediates in the development of new pharmaceuticals.
Antimicrobial Applications
The structural motif of quinoline is integral to the antimicrobial activity of many compounds. Derivatives of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics with unique mechanisms of action .
Anticancer Research
Quinoline derivatives have shown promise in anticancer research. They can be engineered to interfere with cancer cell proliferation and survival. The compound may be modified to enhance its cytotoxicity against cancer cells while minimizing effects on healthy cells .
Antifungal Effects
Similar to their antimicrobial properties, quinoline derivatives can be effective against fungal infections. Research into the applications of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline in antifungal treatments could lead to the discovery of novel antifungal agents .
Pharmacological Synthesis
The compound can be used in the synthesis of various pharmacologically active scaffolds. Its reactivity allows for the creation of diverse compounds that can be tested for a range of pharmacological effects, including neuroprotective and anti-inflammatory properties .
Drug Development
Due to the versatile nature of quinoline derivatives, the compound can be a valuable building block in drug development. It can be used to create lead compounds that are potent, efficacious, and have low toxicity profiles. This is crucial in the early stages of drug discovery when identifying promising candidates .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-8-12(9-7-10)16-11(2)15(18(20)22)13-4-3-5-14(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXUBVAKFPHICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169772 | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160257-00-0 | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)


![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)


![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)





![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)